molecular formula C20H20N6O4S2 B11401961 3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11401961
M. Wt: 472.5 g/mol
InChI Key: QFJCOLLCUPTBTA-UHFFFAOYSA-N
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Description

3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a cyclopropane ring, and a beta-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . The resulting tetrazole can then be further functionalized to introduce the sulfanyl group.

The next step involves the formation of the beta-lactam ring, which can be achieved through a cyclization reaction of a suitable precursor. The cyclopropane ring can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Zinc chloride, transition metal catalysts

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted tetrazoles

Scientific Research Applications

3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, while the beta-lactam ring could inhibit bacterial cell wall synthesis . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-7-(2-phenylcyclopropaneamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a tetrazole ring, a cyclopropane ring, and a beta-lactam ring. This combination of functional groups provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C20H20N6O4S2

Molecular Weight

472.5 g/mol

IUPAC Name

3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[(2-phenylcyclopropanecarbonyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O4S2/c1-25-20(22-23-24-25)32-9-11-8-31-18-14(17(28)26(18)15(11)19(29)30)21-16(27)13-7-12(13)10-5-3-2-4-6-10/h2-6,12-14,18H,7-9H2,1H3,(H,21,27)(H,29,30)

InChI Key

QFJCOLLCUPTBTA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C4CC4C5=CC=CC=C5)SC2)C(=O)O

Origin of Product

United States

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